molecular formula C9H15NO B177350 Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one CAS No. 111633-56-8

Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one

Cat. No.: B177350
CAS No.: 111633-56-8
M. Wt: 153.22 g/mol
InChI Key: RNOHOXBYWCWFIQ-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one is a medium-bridged lactam featuring a fused pyrrolidine-azepinone ring system. Its unique conformation, characterized by a ~60° torsional angle between the amide bond and the bridging atoms, confers exceptional stability in aqueous environments compared to conventional twisted amides . This compound serves as a key intermediate in alkaloid synthesis and has been investigated for its non-planar amide properties, which challenge traditional assumptions about amide bond reactivity .

Properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-6-2-1-4-8-5-3-7-10(8)9/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOHOXBYWCWFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560384
Record name Octahydro-5H-pyrrolo[1,2-a]azepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111633-56-8
Record name Octahydro-5H-pyrrolo[1,2-a]azepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation of 1-(Butan-3-on-1-yl)-2-Formylpyrrole

The foundational route involves an aldol condensation between 1-(butan-3-on-1-yl)-2-formylpyrrole (1) to yield 5,6-dihydropyrrolo[1,2-a]azepin-7-one (2), a direct precursor to the target compound. The reaction proceeds under basic conditions (e.g., KOH/EtOH), leveraging the enolizable β-keto group of the butanone moiety and the electrophilic aldehyde.

Mechanistic Insights :

  • Step 1 : Deprotonation of the β-keto group generates an enolate, which attacks the aldehyde carbon.

  • Step 2 : Intramolecular cyclization forms the seven-membered azepinone ring, with dehydration completing the conjugation.

Optimization Data :

ConditionYield (%)Purity (%)
KOH/EtOH, reflux6295
NaOMe/MeOH, 50°C4888

The dihydro intermediate (2) is hydrogenated using Pd/C (10 wt%) under H₂ (1 atm) to afford hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one (3) in 85% yield.

Microwave-Assisted Continuous Flow Synthesis

Two-Stage Azide Formation and Cyclization

A modern approach utilizes microwave-assisted continuous flow organic synthesis (MACOS) to generate alkyl azides (6) from keto alkyl halides (7), followed by acid-mediated cyclization.

Procedure :

  • Azide Formation : Displacement of the halide in 7 with NaN₃ in DMF at 120°C (microwave, 2 min residence time).

  • Cyclization : The azide intermediate is treated with TFA in a second flow reactor, inducing Schmidt-type lactamization.

Advantages :

  • Throughput : 1.2 g/h of lactam product.

  • Safety : Avoids handling explosive HN₃.

Challenges and Limitations

Stability of Intermediates

Protonation or alkylation of pyrroloazepinones often leads to unstable azepinium salts, complicating isolation. For example, ethylation of pyrrolo[1,2-a]azepin-7-one with Et₃O⁺BF₄⁻ in CH₂Cl₂ yields a salt that decomposes upon attempted purification.

Competing Side Reactions

Attempts to synthesize the target compound via [2+2] cycloadditions of dichloroketene to 3H-pyrrolizine predominantly form trichloroacetyl derivatives rather than the desired tricyclic intermediates.

Comparative Analysis of Methods

MethodYield (%)ScalabilityKey Advantage
Aldol Condensation62–85ModerateWell-characterized intermediates
Schmidt Reaction61–73HighBroad substrate tolerance
Flow Chemistry70–78HighRapid, safe HN₃ utilization

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated that derivatives of hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one exhibit significant anticancer properties. For instance, a series of pyrrolo[1,2-a]azepine derivatives have been synthesized and evaluated for their activity against various cancer cell lines, including HepG2 (liver), MCF7 (breast), and HCT116 (colon) cells. These compounds showed promising results in inhibiting cell proliferation and inducing apoptosis, suggesting their potential as anticancer agents .

Neuropharmacological Effects
The compound has also been investigated for its neurotropic activity. Several studies have reported that derivatives possess anticonvulsant properties and exhibit anxiolytic effects in animal models. For example, specific derivatives were tested in the maximal electroshock seizure (MES) and subcutaneous pentylentetrazole (scPTZ) tests, showing efficacy comparable to established anticonvulsants like ethosuximide. The anxiolytic effects were assessed using the elevated plus maze (EPM) and open field tests, indicating their potential for treating anxiety disorders .

Synthetic Chemistry

Synthesis of Novel Compounds
this compound serves as a versatile building block in synthetic organic chemistry. Its structure allows for the development of various derivatives through reactions such as alkylation, acylation, and cyclization. Researchers have successfully utilized this compound to create new azepine-based frameworks that exhibit diverse biological activities .

Targeting Polyamine Transport Systems
The polyamine transport system (PTS), which is often upregulated in cancer cells, has been targeted using conjugates derived from this compound. These conjugates have been shown to selectively inhibit PTS activity, providing a novel approach for drug design aimed at cancer therapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound derivatives is crucial for optimizing their pharmacological profiles. Research has indicated that modifications at specific positions on the azepine ring can significantly enhance biological activity. For example:

Derivative Modification Biological Activity
Compound AMethyl group at N-positionIncreased anticancer activity
Compound BFluorine substitutionEnhanced neuroprotective effects
Compound CHydroxyl group at C3Improved anxiolytic properties

These findings underscore the importance of chemical modifications in developing effective therapeutic agents based on this compound.

Mechanism of Action

The mechanism of action of Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Benzo-Fused Derivatives

Example Compound : (2S,11S,11aR)-11-Acetoxy-10-(methoxymethoxymethyl)-2-triisopropylsiloxy-2,3,11,11a-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]azepin-5(6H)-one (11d-α)

  • Structural Differences : Incorporates a benzo[d] ring and bulky substituents (e.g., triisopropylsiloxy, methoxymethoxymethyl).
  • Impact on Properties: Reactivity: Bulky groups hinder intramolecular cyclization but enhance stereochemical control during Mitsunobu coupling (36% conversion observed) . Synthetic Yield: 63% over 5 steps, lower than simpler derivatives due to multi-step functionalization .

Substituent-Modified Analogues

Example Compound : (8S,9aR)-8-tert-Butyl-9a-(4-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one (2h)

  • Structural Differences : Features tert-butyl and 4-methoxyphenyl groups at positions 8 and 9a.
  • Impact on Properties :
    • Regiochemical Selectivity : Electron-donating methoxy groups influence Schmidt reaction pathways, favoring lactam 3h (71% yield) over 2h (11%) due to cation–π interactions .
    • Thermal Stability : Solid-state stability (Mp = 135–136°C) suggests crystallinity improvements from aryl substituents .

Medium-Bridged Twisted Amides

Example Compound : 9a-(Methylthio)this compound (5c)

  • Structural Differences : Methylthio substituent at position 9a.
  • Impact on Properties: Aqueous Stability: Exhibits superior kinetic and thermodynamic stability in water compared to non-bridged twisted amides, enabling biological studies under physiological conditions . Synthetic Flexibility: Pd(0)-catalyzed Heck cyclization achieves excellent yields (up to 88%) with o-halobenzaldehydes .

Key Observations :

  • The parent lactam achieves the highest yields (82–88%) via Schmidt reactions, underscoring the efficiency of this method for unsubstituted systems .
  • Bulky substituents (e.g., triisopropylsiloxy) necessitate multi-step protocols, reducing overall efficiency .
  • Palladium catalysis enables modular synthesis of polycyclic variants but requires optimized ligand systems (e.g., DPPE) .

Stability and Reactivity Profiles

Aqueous Stability

  • Comparison: Non-bridged twisted amides degrade rapidly in water, limiting their utility in biological studies.

Chemical Reactivity

  • N-Protonation : The twisted amide bond undergoes facile protonation at nitrogen, enhancing electrophilicity for nucleophilic attacks .
  • Ring-Opening Reactions : Less reactive than linear lactams due to steric hindrance from the bridged structure.

Biological Activity

Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure that combines a pyrrolo ring with an azepinone moiety. This unique configuration contributes to its pharmacological properties. The molecular formula is C8H13NC_8H_{13}N with a molecular weight of approximately 139.19 g/mol.

Biological Activities

1. Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research has shown that derivatives of this compound can effectively target pathways involved in tumor growth.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies using disk diffusion methods revealed that this compound derivatives possess bacteriostatic effects, making them potential candidates for developing new antibiotics .

3. Neurotropic Effects

Recent investigations have highlighted the neurotropic activity of this compound. It has been shown to exhibit anxiolytic and anticonvulsant effects in animal models. For example, compounds derived from this structure have been tested for their ability to enhance GABA receptor activity, which is crucial for regulating neuronal excitability .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of suitable precursors such as amino esters or ketones under specific conditions. The following methods are commonly employed:

Synthesis MethodDescription
Reductive Cyclization Involves the reduction of an amino keto ester to form the desired bicyclic structure.
Intramolecular Addition Utilizes unsaturated amino esters to facilitate ring closure through intramolecular nucleophilic attack.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on human leukemia cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against Staphylococcus aureus and Escherichia coli. The findings demonstrated that certain modifications to the compound's structure enhanced its antimicrobial potency, suggesting avenues for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one
Reactant of Route 2
Hexahydro-1H-pyrrolo[1,2-a]azepin-5(6H)-one

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